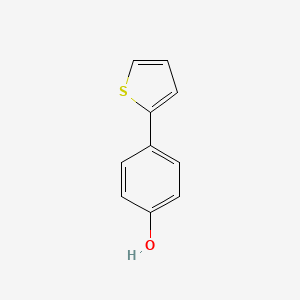

4-Thiophen-2-ylphenol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiophen-2-ylphenol typically involves the coupling of thiophene and phenol derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where a thiophene derivative is coupled with a phenol derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Thiophen-2-ylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-Thiophen-2-ylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Thiophen-2-ylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzymatic activity, signal transduction pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

4-(2-Thienyl)aniline: Contains an amino group instead of a hydroxyl group.

4-(2-Thienyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.

4-(2-Thienyl)methanol: Contains a hydroxymethyl group instead of a hydroxyl group.

Uniqueness: 4-Thiophen-2-ylphenol is unique due to the presence of both a thiophene ring and a phenol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Thiophen-2-ylphenol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring fused with a phenolic structure, which contributes to its pharmacological potential. The presence of sulfur in the thiophene ring enhances its electron-rich characteristics, allowing for better interactions with biological targets.

Anti-Inflammatory Activity

Research indicates that compounds containing thiophene moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). The half-maximal inhibitory concentration (IC50) values for related thiophene derivatives vary but suggest a promising potential for therapeutic applications.

Table 1: Anti-Inflammatory Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | RAW 264.7 | 28.2 | |

| Compound A | BV-2 | 12.8 | |

| Compound B | RAW 264.7 | 8.5 |

The data indicates that the anti-inflammatory effects of thiophene derivatives are comparable to established anti-inflammatory drugs like indomethacin.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that this compound exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

The compound's efficacy against multi-drug resistant strains highlights its potential as a lead compound for the development of new antibiotics.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. Results indicate that it possesses selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancerous cells.

Table 3: Cytotoxicity Data

These findings suggest that this compound could be further explored as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene derivatives, including:

- Anti-inflammatory Mechanisms : A study demonstrated that certain thiophene compounds inhibited the enzyme lipoxygenase (LOX), reducing inflammatory mediators significantly in animal models .

- Antimicrobial Resistance : Research on thiophene derivatives showed promising results against antibiotic-resistant strains of bacteria, indicating their potential role in combating resistance .

- Cytotoxic Pathways : Investigations into the apoptotic pathways activated by thiophene compounds revealed that they induce cell death via mitochondrial dysfunction and caspase activation in cancer cells .

Properties

IUPAC Name |

4-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZWJMSQCFYNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393697 | |

| Record name | 4-Thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-65-5 | |

| Record name | 4-Thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-(Methylthio)phenyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.